2-Bromo-1-(4-chlorophenyl)butan-1-one 2-Bromo-1-(4-chlorophenyl)butan-1-one
Brand Name: Vulcanchem
CAS No.: 1011-26-3
VCID: VC21005491
InChI: InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
SMILES: CCC(C(=O)C1=CC=C(C=C1)Cl)Br
Molecular Formula: C10H10BrClO
Molecular Weight: 261.54 g/mol

2-Bromo-1-(4-chlorophenyl)butan-1-one

CAS No.: 1011-26-3

Cat. No.: VC21005491

Molecular Formula: C10H10BrClO

Molecular Weight: 261.54 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(4-chlorophenyl)butan-1-one - 1011-26-3

Specification

CAS No. 1011-26-3
Molecular Formula C10H10BrClO
Molecular Weight 261.54 g/mol
IUPAC Name 2-bromo-1-(4-chlorophenyl)butan-1-one
Standard InChI InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
Standard InChI Key BYOSXLUJIZHWMJ-UHFFFAOYSA-N
SMILES CCC(C(=O)C1=CC=C(C=C1)Cl)Br
Canonical SMILES C1=CC=C(C=C1)C(=O)C(CCCl)Br

Introduction

Structural Characteristics and Basic Properties

The compound possesses the following essential physical and chemical properties:

PropertyValue
Molecular FormulaC10H10BrClO
Molecular Weight261.54 g/mol
IUPAC Name2-bromo-1-(4-chlorophenyl)butan-1-one
InChIInChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
InChI KeyBYOSXLUJIZHWMJ-UHFFFAOYSA-N
Canonical SMILESCCC(C(=O)C1=CC=C(C=C1)Cl)Br
PubChem CID15

These structural features and chemical properties form the foundation for understanding its behavior in various chemical reactions and biological systems .

Synthesis Methods

The synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one typically involves the bromination of 1-(4-chlorophenyl)butan-1-one. This process is generally carried out using precise reaction conditions to ensure high yield and purity of the final product.

Synthetic Routes and Reaction Conditions

The most common synthetic approach involves the bromination of 1-(4-chlorophenyl)butan-1-one using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane. This reaction typically requires maintaining low temperatures to control the rate of bromination and prevent unwanted side reactions. The mechanism involves the formation of an enol intermediate, followed by electrophilic addition of bromine at the α-carbon position.

The reaction conditions must be carefully controlled, with the following parameters being particularly important:

  • Temperature: Usually maintained between 0-5°C during bromine addition

  • Solvent selection: Acetic acid or dichloromethane are commonly employed

  • Reaction time: Typically 2-4 hours depending on scale and conditions

  • Purification: Recrystallization from appropriate solvents to achieve high purity

Industrial Production Methods

In industrial settings, the production of this compound may employ continuous flow reactors to ensure consistent product quality and yield. Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process. The use of alternative brominating agents such as N-bromosuccinimide (NBS) may also be considered for large-scale synthesis to improve safety profiles and handling characteristics.

Chemical Reactions and Reactivity

2-Bromo-1-(4-chlorophenyl)butan-1-one exhibits various chemical reactions, primarily due to the presence of the reactive α-bromoketone functionality and the para-chlorophenyl group.

Types of Reactions

The compound undergoes several key reaction types:

Nucleophilic Substitution Reactions

The bromine atom at the α-position can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. This reactivity makes the compound a valuable intermediate in the synthesis of more complex organic molecules.

Reduction Reactions

The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction can be controlled by selecting appropriate reducing agents and reaction conditions.

Oxidation Reactions

Under specific conditions, the compound can undergo oxidation to form carboxylic acid derivatives, particularly when treated with strong oxidizing agents like potassium permanganate (KMnO₄).

Reaction Mechanisms

The reactivity of 2-Bromo-1-(4-chlorophenyl)butan-1-one is largely governed by:

  • The electrophilic nature of the carbonyl carbon, which attracts nucleophiles

  • The good leaving group property of the bromine atom at the α-position

  • The inductive effect of the para-chlorophenyl group, which influences electron distribution

These factors combine to create a molecule with highly predictable and exploitable reaction pathways in organic synthesis.

Comparative Analysis with Similar Compounds

Understanding the properties of 2-Bromo-1-(4-chlorophenyl)butan-1-one in relation to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications .

Structural Analogs

Several compounds share structural similarities with 2-Bromo-1-(4-chlorophenyl)butan-1-one, including:

CompoundStructure TypeKey Differences
2-bromo-1-(4-chlorophenyl)propan-1-onePropanone derivativeContains one less carbon in the alkyl chain
2-bromo-1-(4-phenylphenyl)butan-1-oneButanone derivativeContains a biphenyl group instead of a para-chlorophenyl group
2-Bromo-1-(3-chlorophenyl)butan-1-oneButanone derivativeChlorine at meta position instead of para position
2-Bromo-1-(4-methylphenyl)butan-1-oneButanone derivativeContains a methyl group instead of chlorine on the phenyl ring

These structural variations result in different physical properties, reactivity profiles, and biological activities .

Property Comparisons

Comparing 2-Bromo-1-(4-chlorophenyl)butan-1-one with the closely related 2-bromo-1-(4-chlorophenyl)propan-1-one reveals significant differences in their physical properties:

Property2-Bromo-1-(4-chlorophenyl)butan-1-one2-bromo-1-(4-chlorophenyl)propan-1-one
Molecular Weight261.54 g/mol247.52 g/mol
Boiling PointNot specified in sources296.7°C at 760 mmHg
DensityNot specified in sources1.518 g/cm³
Chemical FormulaC₁₀H₁₀BrClOC₉H₈BrClO

The additional methylene group in the butanone derivative affects its lipophilicity, steric properties, and potentially its biological activity profile .

Reactivity Differences

The reactivity patterns of these related compounds show subtle but important differences:

  • The longer alkyl chain in 2-Bromo-1-(4-chlorophenyl)butan-1-one may affect the rate of nucleophilic substitution reactions due to increased steric hindrance

  • The electronic properties of the para-chlorophenyl group in both compounds contribute similarly to their reactivity

  • The position of the halogen substituents on the phenyl ring affects the electron distribution and consequently the reactivity at the carbonyl center

These differences highlight the importance of structural modifications in tuning the properties of these compounds for specific applications .

Applications in Research and Industry

2-Bromo-1-(4-chlorophenyl)butan-1-one has several important applications across different fields of research and industry.

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as a valuable intermediate for the preparation of more complex molecules. Its functional groups provide multiple sites for further modification, making it a versatile building block in multistep syntheses.

Medicinal Chemistry

The compound has significant potential in medicinal chemistry as a starting material for drug development. Its structural features allow for various modifications that can lead to compounds with enhanced biological activities. The α-bromoketone moiety, in particular, provides a reactive site for introducing diverse functional groups through nucleophilic substitution reactions.

Materials Science

While less documented in the provided sources, halogenated ketones like 2-Bromo-1-(4-chlorophenyl)butan-1-one may also find applications in materials science, particularly in the development of specialty chemicals with specific physical or chemical properties.

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